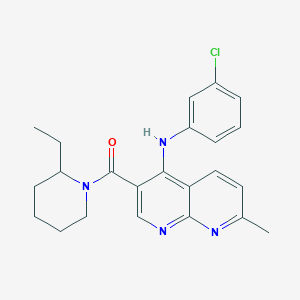
3-bromo-4-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-(trifluoromethyl)-1H-pyrazole, also known as BTFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the pyrazole family and is used in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Aplicaciones Científicas De Investigación
Application in Agrochemical and Pharmaceutical Industries
Specific Scientific Field
Agrochemical and Pharmaceutical Industries
Summary of the Application
Trifluoromethylpyridine (TFMP) and its derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of 4-CF3-1,2,3-Triazoles
Specific Scientific Field
Organic Chemistry
Summary of the Application
The synthesis of 4-CF3-1,2,3-triazoles involves the use of 1-(3-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole .
Methods of Application or Experimental Procedures
The compound is synthesized through a copper-catalyzed reaction .
Results or Outcomes
The reaction yields a yellowish solid with a melting point of 111–113 °C .
Use in the Synthesis of Agrochemicals and Pharmaceuticals
Specific Scientific Field
Chemical Synthesis
Summary of the Application
4-Bromo-3-(trifluoromethyl)benzonitrile, a compound similar to “3-bromo-4-(trifluoromethyl)-1H-pyrazole”, is used in the synthesis of various agrochemicals and pharmaceuticals .
Methods of Application or Experimental Procedures
The compound is typically used as a building block in the synthesis of more complex molecules. The exact procedures and technical details would depend on the specific synthesis pathway .
Results or Outcomes
The use of this compound in synthesis can lead to a variety of agrochemical and pharmaceutical products .
Fluorinated Pyrroles in Organic Chemistry
Summary of the Application
Fluorinated pyrroles, which are structurally similar to “3-bromo-4-(trifluoromethyl)-1H-pyrazole”, have various applications in organic chemistry . They are used in the synthesis of anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists .
Methods of Application or Experimental Procedures
The synthesis of fluorinated pyrroles involves various chemical reactions. The exact procedures and technical details would depend on the specific synthesis pathway .
Results or Outcomes
The use of fluorinated pyrroles in synthesis can lead to a variety of pharmaceutical products .
Use in the Synthesis of Fluorescent Probes
Specific Scientific Field
Analytical Chemistry
Summary of the Application
3-(Bromoacetyl)coumarins, a class of heterocyclic compounds with diverse biological and analytical properties, have potential uses as fluorescent probes .
Methods of Application or Experimental Procedures
The synthesis of these coumarins involves various chemical reactions. The exact procedures and technical details would depend on the specific synthesis pathway .
Results or Outcomes
The use of these coumarins in synthesis can lead to a variety of fluorescent probes .
Use in the Synthesis of Anticancer Agents
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
3-(Bromoacetyl)coumarins are also used in the synthesis of anticancer agents .
Results or Outcomes
The use of this compound in synthesis can lead to a variety of anticancer agents .
Propiedades
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-2(1-9-10-3)4(6,7)8/h1H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURICFKQKMFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1936710-01-8 |
Source


|
| Record name | 3-bromo-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)


![N-(2-{[1-(tert-butyl)-2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2781655.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)

![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)
![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)